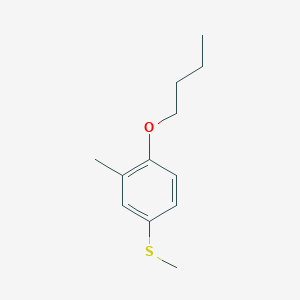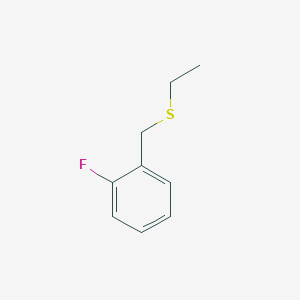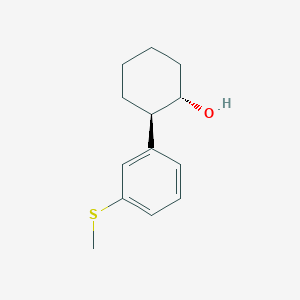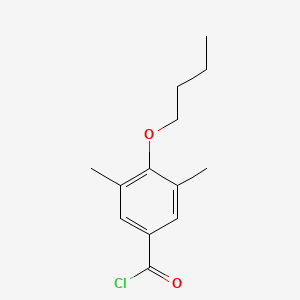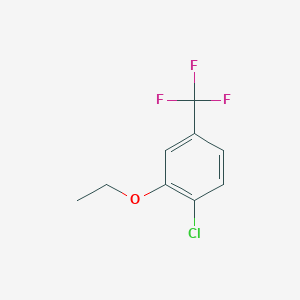
1-chloro-2-ethoxy-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-2-ethoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8ClF3O It is a derivative of benzotrifluoride, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-ethoxy-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzotrifluoride.
Ethoxylation: The ethoxylation process involves the introduction of an ethoxy group to the benzene ring. This can be achieved through a nucleophilic aromatic substitution reaction where 4-chlorobenzotrifluoride is reacted with sodium ethoxide in an appropriate solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-ethoxy-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Derivatives with different substituents replacing the chlorine atom.
Oxidation: 4-Chloro-3-ethoxybenzaldehyde, 4-Chloro-3-ethoxybenzoic acid.
Reduction: 4-Chloro-3-ethoxybenzyl alcohol.
Scientific Research Applications
1-chloro-2-ethoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in diverse chemical pathways, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzotrifluoride
- 4-Chloro-3-iodobenzotrifluoride
- 4-Chloro-3-methoxybenzotrifluoride
Uniqueness
1-chloro-2-ethoxy-4-(trifluoromethyl)benzene is unique due to the presence of both a chlorine atom and an ethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for diverse chemical modifications. The ethoxy group also enhances the compound’s solubility in organic solvents, making it more versatile for various applications.
Properties
IUPAC Name |
1-chloro-2-ethoxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-2-14-8-5-6(9(11,12)13)3-4-7(8)10/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLMXPCCKYZLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
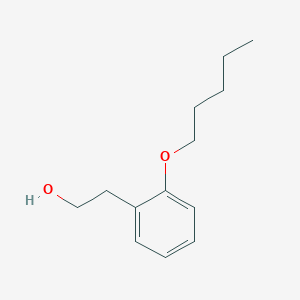
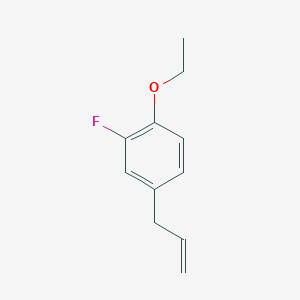
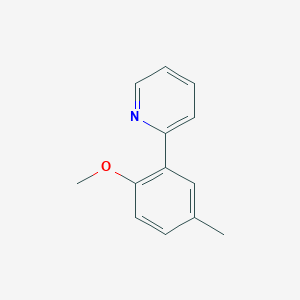
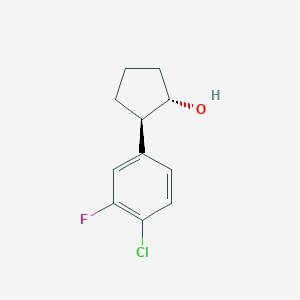
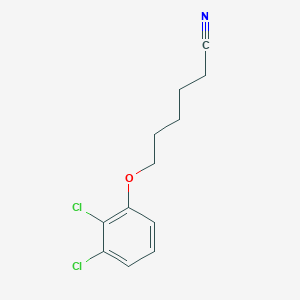
![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopentanol](/img/structure/B7995525.png)
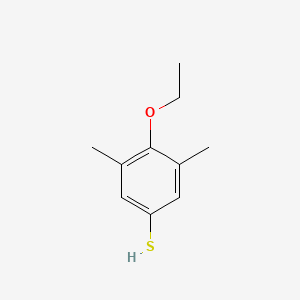
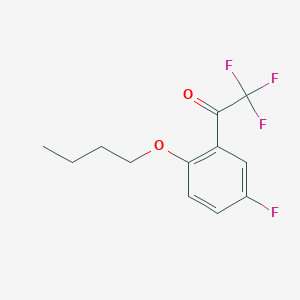
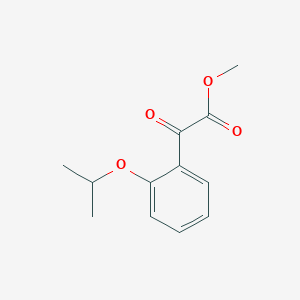
![1-Chloro-2-fluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995556.png)
